

# Contraceptive Efficacy of Estetrol/Drospirenone: A Comparative Analysis of Pearl Index Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the contraceptive efficacy of the novel combined oral contraceptive (COC) containing 15 mg **estetrol** (E4) and 3 mg drospirenone (DRSP), marketed as Nextstellis®, with other established COCs. The primary measure of efficacy discussed is the Pearl Index (PI), the most common method for reporting contraceptive failure rates in clinical trials. This document summarizes quantitative data from pivotal Phase 3 studies, details the experimental protocols employed, and presents logical relationships through visualizations to aid in the objective evaluation of this new contraceptive option.

#### **Comparative Efficacy: Pearl Index Data**

The contraceptive efficacy of E4/DRSP has been evaluated in large-scale, multicenter, open-label Phase 3 clinical trials conducted in the United States/Canada and Europe/Russia. The table below summarizes the Pearl Index findings from these studies and compares them with the reported Pearl Indices of other commonly prescribed COCs. It is important to note that direct comparisons of Pearl Indices across different studies should be made with caution due to potential variations in study populations, methodologies, and adherence rates.[1]



| Contrace<br>ptive<br>Formulati<br>on | Progestin             | Estrogen                                   | Overall<br>Pearl<br>Index<br>(95% CI)                   | Method-<br>Failure<br>Pearl<br>Index<br>(95% CI) | Geograph<br>ic Region<br>of Study    | Key<br>Study<br>Details                                                                                                      |
|--------------------------------------|-----------------------|--------------------------------------------|---------------------------------------------------------|--------------------------------------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| E4/DRSP                              | Drospireno<br>ne 3 mg | Estetrol 15<br>mg                          | 1.52 (1.04-<br>2.16)<br>(Pooled)                        | 0.84 (0.49-<br>1.34)<br>(Pooled)                 | US/Canad<br>a &<br>Europe/Ru<br>ssia | Pooled<br>analysis of<br>two Phase<br>3 trials<br>including<br>3,027<br>participants<br>aged 16-35<br>years.[2][3]<br>[4][5] |
| 2.65 (1.73-<br>3.88)                 | 1.43 (0.7-<br>2.39)   | US/Canad<br>a                              | Phase 3<br>trial in<br>women<br>aged 16-35<br>years.[5] |                                                  |                                      |                                                                                                                              |
| 0.47 (0.15-<br>1.11)                 | 0.29 (0.06-<br>0.83)  | Europe/Ru<br>ssia                          | Phase 3<br>trial in<br>women<br>aged 18-35<br>years.[6] |                                                  |                                      |                                                                                                                              |
| EE/DRSP                              | Drospireno<br>ne 3 mg | Ethinyl<br>Estradiol<br>20 μg<br>(Yaz®)    | 1.41 (0.73-<br>2.47)                                    | Not<br>Reported                                  | Internation<br>al                    | Data from women ≤35 years. [7]                                                                                               |
| EE/DRSP                              | Drospireno<br>ne 3 mg | Ethinyl<br>Estradiol<br>30 μg<br>(Yasmin®) | 0.70<br>(uncorrecte<br>d)                               | Not<br>Reported                                  | Internation<br>al                    | Compared<br>to<br>Marvelon®<br>.[8]                                                                                          |



| EE/Levono<br>rgestrel                                 | Levonorge<br>strel 100<br>μg         | Ethinyl<br>Estradiol<br>20 μg                                 | 4.02 (0.50-<br>7.53)              | 3.80 (0.08-<br>7.52) | Not<br>specified                                                 | Randomize d controlled trial comparing a patch to an oral formulation .[8]       |
|-------------------------------------------------------|--------------------------------------|---------------------------------------------------------------|-----------------------------------|----------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Levonorge<br>strel 125<br>μg                          | Ethinyl<br>Estradiol<br>30 μg        | Not specified, but investigate d for contracepti ve efficacy. | Not<br>specified                  | Not<br>specified     | Open-<br>label,<br>uncontrolle<br>d study.[9]                    |                                                                                  |
| Levonorge<br>strel 150<br>μg                          | Ethinyl<br>Estradiol<br>30 μg        | 0.76<br>(European<br>study) to<br>1.34 (US<br>study)          | 0.64% (life<br>table<br>analysis) | US &<br>Europe       | 91-day<br>extended-<br>regimen<br>study.[10]                     | _                                                                                |
| EE/Norethi<br>ndrone<br>Acetate                       | Norethindr<br>one<br>Acetate 1<br>mg | Ethinyl<br>Estradi-ol<br>10 μg                                | 2.2                               | Not<br>Reported      | Multicenter                                                      | Open-<br>label,<br>uncontrolle<br>d study in<br>women<br>aged 18-45<br>years.[7] |
| Norethindr<br>one<br>Acetate/Et<br>hinyl<br>Estradiol | Ethinyl<br>Estradiol                 | 1.82 (0.59-<br>4.25)                                          | Not<br>Reported                   | Not<br>specified     | Clinical<br>study in<br>743<br>women<br>aged 18-45<br>years.[11] |                                                                                  |



| Drospireno Drospireno None ne-only ne 4 mg | 0.73 (0.31-<br>1.43)<br>(Pooled) | Not<br>Reported | Multicenter | Pooled analysis of two Phase 3 trials in women aged 18-45 years. |
|--------------------------------------------|----------------------------------|-----------------|-------------|------------------------------------------------------------------|
|--------------------------------------------|----------------------------------|-----------------|-------------|------------------------------------------------------------------|

## Pearl Index Stratified by BMI and Age for E4/DRSP (Pooled Data)

The efficacy of E4/DRSP has also been analyzed across different subgroups, providing valuable insights for specific patient populations.[2][3][4][5]

| Subgroup                    | Pearl Index (95% CI) |
|-----------------------------|----------------------|
| Age                         |                      |
| 16-25 years                 | 1.61 (0.94-2.57)     |
| 26-35 years                 | 1.43 (0.78-2.40)     |
| Body Mass Index (BMI)       |                      |
| <25 kg/m <sup>2</sup>       | 1.14 (0.64-1.88)     |
| 25 to <30 kg/m <sup>2</sup> | 2.19 (1.05-4.03)     |
| ≥30 kg/m ²                  | 2.27 (0.83-4.94)     |

#### **Experimental Protocols**

A thorough understanding of the methodologies used in the pivotal clinical trials is crucial for interpreting the Pearl Index data.

## **E4/DRSP Phase 3 Contraceptive Trials**

The efficacy of E4/DRSP was established in two large, multicenter, open-label, single-arm Phase 3 trials conducted in the US/Canada and Europe/Russia.[2][3][4][5]



- Study Design: Participants received E4 15 mg/DRSP 3 mg in a 24/4-day regimen for up to 13 menstrual cycles.
- Participant Population: Healthy, sexually active women aged 16-35 years at risk of pregnancy.
- Efficacy Evaluation: The primary endpoint was the Pearl Index, calculated as the number of on-treatment pregnancies per 100 woman-years of exposure in at-risk cycles.
- Definition of an "At-Risk" Cycle: A 28-day cycle with confirmed intercourse and no use of a backup contraceptive method.[2][3][4][5]
- Pregnancy Ascertainment: On-treatment pregnancies were defined as those with an estimated date of conception occurring from the start of the study drug up to and including 7 days after the last dose.[3][4]
- Data Collection and Adherence Monitoring: Participants completed a daily electronic diary to record pill intake, intercourse, and any use of backup contraception. Adherence was further assessed by reviewing these diaries and collecting empty pill packs at study visits.[3][4]

#### **Calculation of the Pearl Index**

The Pearl Index is a standardized measure calculated using the following formula:

Pearl Index = (Total number of on-treatment pregnancies / Total number of at-risk cycles) x 1300

This formula provides an estimate of the number of pregnancies that would occur in 100 women using a contraceptive method for one year (13 cycles of 28 days).[8]

## **Visualizing the Study Workflow**

The following diagram illustrates the typical workflow for a contraceptive efficacy trial, from participant enrollment to the calculation of the Pearl Index.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Different Pearl Indices in studies of hormonal contraceptives in the United States: Impact of study population PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pooled efficacy results of estetrol/drospirenone combined oral contraception phase 3 trials
   PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. escholarship.org [escholarship.org]
- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Low-dose ethinylestradiol/levonorgestrel PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norethindrone acetate 1.0 milligram and ethinyl estradiol 10 micrograms as an ultra lowdose oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Creeping Pearl: Why Has the Rate of Contraceptive Failure Increased in Clinical Trials of Combined Hormonal Contraceptive Pills? PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. nirvanahealth.com [nirvanahealth.com]
- 11. Multicenter, phase III trials on the contraceptive efficacy, tolerability and safety of a new drospirenone-only pill PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Contraceptive Efficacy of Estetrol/Drospirenone: A Comparative Analysis of Pearl Index Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8037453#pearl-index-for-estetrol-drospirenone-in-contraceptive-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com